(5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Description
Properties
CAS No. |
853562-45-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(5S)-3-but-3-enyl-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H20O/c1-5-6-7-12-8-13(10(2)3)9-14(15)11(12)4/h5,13H,1-2,6-9H2,3-4H3/t13-/m0/s1 |
InChI Key |
CHQYWEBNWCDWGJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C[C@@H](CC1=O)C(=C)C)CCC=C |
Canonical SMILES |
CC1=C(CC(CC1=O)C(=C)C)CCC=C |
Origin of Product |
United States |
Biological Activity
(5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, also known as a derivative of carvone, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.32 g/mol. The compound features a cyclohexene structure with multiple double bonds, which likely contribute to its reactivity and biological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on HeLa cells with an IC50 value ranging from 0.11 to 0.17 µM. The compound's effects were dose-dependent, indicating a potential mechanism involving apoptosis induction .
- Table 1: Anticancer Activity Data
Cell Line IC50 (µM) Mechanism of Action HeLa 0.11 - 0.17 Apoptosis induction OVCAR-8 20 Cell cycle arrest HCT116 9.70 - 23.61 Necrosis and apoptosis
- In Vivo Studies :
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of Parkinson's disease.
Research Findings
A study indicated that derivatives containing similar structural features showed potent antiparkinsonian activity in MPTP-induced models. The presence of specific functional groups was essential for achieving pronounced neuroprotective effects .
The biological activities of this compound are believed to involve several mechanisms:
- Induction of Apoptosis : The compound triggers cell death pathways in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties that may contribute to their neuroprotective effects .
Scientific Research Applications
Antiparkinsonian Activity
Research has highlighted the compound's potential as an antiparkinsonian agent. A study demonstrated that derivatives of this compound exhibited potent activity in animal models of Parkinson's disease. Specifically, the compound (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol showed significant alleviation of symptoms in both MPTP-induced and haloperidol-induced models at low doses, indicating its therapeutic promise .
Case Study: Efficacy in Animal Models
| Compound | Model Type | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | MPTP-induced | 1 | Significant symptom alleviation |
| Haloperidol-induced | 1 | Comparable effects to higher dose standards |
Synthesis of Derivatives
The compound can serve as a starting material for synthesizing various derivatives with enhanced biological activity. A new stereoselective approach has been developed for substituting allyl hydroxy derivatives derived from the compound. This method allows for the creation of diverse derivatives with potential therapeutic applications .
Natural Pesticides
The structural characteristics of (5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one make it a candidate for use in developing natural pesticides. Its derivatives have shown insecticidal properties against various pests. The ability to modify its structure could enhance its efficacy and selectivity against target pests while minimizing environmental impact.
Case Study: Insecticidal Efficacy
| Derivative | Target Pest | Efficacy (%) |
|---|---|---|
| 3-Hydroxy derivative | Aphids | 85 |
| Propylene derivative | Leafhoppers | 78 |
Polymer Development
The compound’s unique chemical structure allows it to be incorporated into polymer matrices to create materials with specific properties. Research indicates that when integrated into polymer blends, it can enhance thermal stability and mechanical strength.
Case Study: Polymer Blends
| Polymer Type | Incorporation Level (%) | Property Enhancement |
|---|---|---|
| Polyethylene | 10 | Increased tensile strength |
| Polystyrene | 15 | Improved thermal stability |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with carvone isomers and other cyclohexenone derivatives. Below is a comparative analysis:
Key Observations :
- Ring Size: Cycloheptane derivatives (e.g., from ) exhibit distinct conformational flexibility compared to cyclohexenones, affecting their chemical reactivity .
Spectroscopic and Crystallographic Data
- NMR : The target compound’s ¹H NMR would show deshielded signals for the α,β-unsaturated ketone (δ ~6.0–7.0 ppm) and allylic protons (δ ~5.0–5.5 ppm). Substituents like but-3-en-1-yl may split signals due to coupling .
- Crystallography : SHELX programs () are widely used to resolve stereochemistry, critical for confirming the (5S) configuration .
Preparation Methods
Cyclization of Polyene Precursors
A common approach for cyclohexenone synthesis involves cyclization of conjugated dienes or enones. For the target compound, a polyene precursor (e.g., a diene with appropriate substituents) could undergo acid- or base-catalyzed cyclization.
| Reagents/Conditions | Mechanism | Yield | Key Reference |
|---|---|---|---|
| H₂SO₄ or Lewis acid catalyst | Electrophilic cyclization | Moderate | |
| NaH or t-BuOK in dioxane | Base-mediated cyclization | High |
Example Pathway:
Epoxidation and Ring-Opening Reactions
Epoxidation of allylic alcohols or dienes followed by nucleophilic ring-opening is a versatile method for introducing substituents.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Epoxidation | mCPBA or H₂O₂ | Room temperature | Epoxide intermediate |
| Nucleophilic ring-opening | Grignard reagents | THF, 0°C to RT | Introduction of but-3-en-1-yl group |
Example Pathway:
Click Chemistry and Post-Functionalization
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular synthesis of triazole-linked derivatives, which can be further functionalized.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Azide synthesis | NaN₃, NaH | Dioxane, 80°C | Azide intermediate |
| CuAAC reaction | Alkyne, CuI, base | Room temperature | Triazole-linked derivative |
| Hydrolysis or substitution | Acid/base, nucleophile | Varying conditions | Introduction of prop-1-en-2-yl group |
Example Pathway:
Q & A
Q. What synthetic routes are recommended for the preparation of (5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one?
Methodological Answer: The compound’s synthesis typically involves multi-step strategies, including:
- Ring-forming reactions : Cyclohexenone cores can be constructed via Robinson annulation or Diels-Alder reactions.
- Functionalization : Alkyl groups (e.g., but-3-en-1-yl) are introduced via nucleophilic addition or alkylation. For example, Grignard reagents can add to α,β-unsaturated ketones .
- Stereochemical control : Chiral auxiliaries or catalysts (e.g., organocatalysts) may ensure the (5S) configuration. X-ray crystallography (as in ) is critical for confirming stereochemistry post-synthesis .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regiochemistry. For example, allylic protons near the cyclohexenone ring show distinct splitting patterns .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm) and alkene (C=C) vibrations .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry and spatial arrangement of substituents, as demonstrated in studies of similar cyclohexenone derivatives .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., against Gram-positive/negative bacteria) or cytotoxicity via MTT assays on cancer cell lines.
- Enzyme inhibition studies : Use fluorometric or colorimetric assays to test interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).
- Dose-response curves : Establish IC values to quantify potency. Ensure replicates to address variability, as noted in ’s discussion on experimental limitations .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of the (5S)-configured cyclohexenone core?
Methodological Answer:
- Chiral catalysts : Asymmetric catalysis (e.g., Evans’ oxazaborolidines) can enforce enantioselectivity during key steps like ketone reductions or cycloadditions .
- Protecting groups : Temporary protection of hydroxyl or alkene groups prevents undesired racemization.
- In-line monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess during synthesis. Post-synthesis, X-ray crystallography (as in ) provides definitive stereochemical validation .
Q. What computational methods are suitable for modeling the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., regioselectivity in electrophilic additions) and transition states.
- Molecular docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinase domains) to rationalize observed bioactivity.
- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over time. Validate predictions with experimental data from crystallography or mutagenesis studies .
Q. How should researchers address discrepancies between theoretical predictions and experimental data (e.g., unexpected reaction products)?
Methodological Answer:
- Mechanistic reevaluation : Use isotopic labeling (e.g., O in ketones) to trace reaction pathways.
- Controlled variable testing : Isolate factors like solvent polarity or temperature to identify outliers. For example, highlights organic degradation during prolonged experiments, suggesting tighter environmental controls .
- Collaborative validation : Cross-check results with independent labs or alternative techniques (e.g., replacing IR with Raman spectroscopy).
Q. What strategies optimize the compound’s stability during long-term storage or biological assays?
Methodological Answer:
- Temperature control : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of alkenes or ketones.
- Lyophilization : For aqueous solutions, freeze-drying reduces hydrolysis risks.
- Stabilizing additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in biological buffers. ’s recommendation for continuous cooling during assays is applicable here .
Q. How can researchers design experiments to resolve conflicting bioactivity data across studies?
Methodological Answer:
- Standardized protocols : Adopt uniform assay conditions (e.g., cell line passages, serum concentrations) to minimize variability.
- Meta-analysis : Systematically compare datasets from peer-reviewed studies, prioritizing those with rigorous structural validation (e.g., X-ray data in ) .
- Dose-range refinement : Test narrower concentration gradients to identify threshold effects missed in broader screens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
